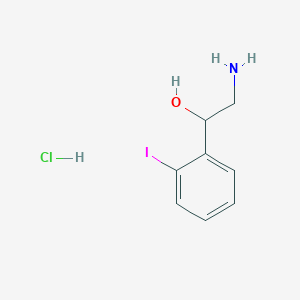

2-Amino-1-(2-iodophenyl)ethanol hydrochloride

描述

属性

IUPAC Name |

2-amino-1-(2-iodophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSBQOLXGFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555193 | |

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009330-05-5 | |

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-Amino-1-(2-iodophenyl)ethanol hydrochloride typically proceeds via the following key steps:

- Starting Material: The process often begins with 2-iodophenylacetaldehyde or related iodinated phenyl derivatives.

- Amination: Reaction of 2-iodophenylacetaldehyde with ammonia or an amine source introduces the amino group.

- Reduction: The intermediate imine or related species is reduced to form the ethanolamine structure.

- Hydrochloride Salt Formation: The free base is converted into its hydrochloride salt to enhance stability and solubility.

This sequence can be summarized as a reductive amination of 2-iodophenylacetaldehyde followed by salt formation.

Detailed Reaction Conditions

- Iodination: The iodination of phenyl precursors is typically achieved using iodine in the presence of an oxidizing agent to selectively introduce the iodine atom at the ortho position.

- Reductive Amination: Sodium cyanoborohydride (NaBH3CN) is commonly employed as a mild reducing agent in methanol under an inert atmosphere (argon or nitrogen) to reduce the imine intermediate without affecting the iodine substituent.

- pH Control: The reaction is maintained at a mildly acidic to neutral pH (around 6.5–7.0) using buffers such as acetic acid/sodium acetate to stabilize intermediates and minimize side reactions.

- Temperature: Reaction temperatures are controlled below 40°C to prevent decomposition or side reactions involving the iodophenyl moiety.

Industrial Scale Considerations

- Continuous Flow Reactors: For large-scale production, continuous flow systems are utilized to improve reaction control, heat transfer, and yield.

- Batch Optimization: Batch reactions are optimized for reagent stoichiometry, reaction time, and temperature to maximize purity and minimize byproducts.

- Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) or chromatographic techniques are employed to isolate the hydrochloride salt in high purity.

Purification and Analytical Characterization

Purification Techniques

- Recrystallization: The crude product is purified by recrystallization, typically from ethanol/water mixtures, to remove unreacted starting materials and impurities.

- Chromatography: When higher purity is required, column chromatography or preparative HPLC can be used.

- Salt Formation: Conversion to the hydrochloride salt aids in crystallization and stability.

Analytical Methods for Purity and Structure Confirmation

| Analytical Technique | Purpose | Typical Conditions/Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | C18 column; mobile phase: acetonitrile:0.1% trifluoroacetic acid (70:30); UV detection at 254 nm |

| Melting Point Determination | Identity confirmation | Observed melting point: 140–144°C (literature value) |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Positive ion mode; expected [M+H]+ at m/z 324.02 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ^1H and ^13C NMR to confirm amino, hydroxyl, and aromatic protons |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), C-I stretch (500–600 cm⁻¹) |

Optimization to Minimize Byproducts

- Temperature Control: Maintaining reaction temperature below 40°C reduces thermal degradation and side reactions.

- pH Adjustment: Buffering the reaction medium stabilizes intermediates and reduces formation of diastereomers or oxidation products.

- Choice of Reducing Agent: Sodium cyanoborohydride is preferred over stronger reducing agents like sodium borohydride to avoid reduction of the iodine substituent.

- Inert Atmosphere: Conducting reactions under argon or nitrogen prevents oxidation of sensitive groups.

Enantiomeric Purity and Chiral Considerations

Though the compound is chiral, preparation methods often yield racemic mixtures unless specific chiral catalysts or biocatalytic methods are employed.

- Chiral Resolution: Enantiomeric purity can be assessed and improved by chiral HPLC using Chiralpak AD-H columns with hexane:isopropanol (80:20) plus 0.1% diethylamine.

- Polarimetry: Measurement of specific optical rotation ([α]D²⁵) provides enantiomeric excess data.

- Biocatalysis: Microorganisms such as Staphylococcus or Rhodococcus species have been reported to produce optically active 2-amino-1-phenylethanol derivatives, suggesting potential for biocatalytic asymmetric synthesis.

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Iodination | Introduction of iodine at ortho position | Iodine + oxidizing agent | Selective iodination of phenyl ring |

| 2. Amination | Reaction with ammonia or amine source | Ammonia or amine, pH 6.5–7.0 buffer | Formation of imine intermediate |

| 3. Reduction | Reduction of imine to amino alcohol | Sodium cyanoborohydride in methanol, inert atmosphere | Mild reducing agent preserves iodine |

| 4. Salt Formation | Conversion to hydrochloride salt | HCl in ethanol or suitable solvent | Enhances stability and crystallinity |

| 5. Purification | Recrystallization or chromatography | Ethanol/water (3:1 v/v) recrystallization | Removes impurities, improves purity |

Research Findings and Notes

- The use of sodium cyanoborohydride is critical for selective reduction without deiodination.

- Maintaining mild acidic conditions and low temperature is essential to minimize byproducts.

- Continuous flow reactors improve scalability and reproducibility in industrial production.

- Analytical methods such as HPLC, MS, and NMR are indispensable for confirming product identity and purity.

- Biocatalytic methods offer promising routes for enantioselective synthesis but require further development for this specific compound.

科学研究应用

Biological Activities

Research indicates that 2-Amino-1-(2-iodophenyl)ethanol hydrochloride exhibits various biological activities, making it a candidate for further investigation in drug development.

Sirtuin Inhibition

Studies have shown that certain analogs of this compound can act as inhibitors of sirtuins, which are proteins involved in cellular regulation and aging processes. Sirtuin inhibitors have potential therapeutic applications in age-related diseases and cancer treatment .

Anticancer Properties

Research has highlighted the potential of this compound in inhibiting the growth of cancer cells. For example, it has been evaluated for its effects on Caco-2 cells (a model for human colon cancer), showing promise in inducing cell differentiation and growth inhibition .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Compounds with similar structures have been researched for their ability to protect neuronal cells from apoptosis (programmed cell death), which could be beneficial in neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a versatile building block in medicinal chemistry:

Drug Design

Researchers are exploring this compound as a scaffold for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a valuable candidate for further synthesis and testing.

Cosmetic Formulations

Due to its biochemical properties, the compound may also find applications in cosmetic formulations aimed at skin health and anti-aging products. Its potential antioxidant effects could enhance skin protection against environmental stressors .

Case Study 1: Sirtuin Inhibitors

A study focused on the synthesis of novel sirtuin inhibitors derived from this compound demonstrated significant inhibition of sirtuin activity, suggesting its utility in developing treatments for metabolic disorders .

Case Study 2: Anticancer Activity

In vitro studies involving Caco-2 cells revealed that derivatives of this compound could inhibit cell proliferation effectively. The research indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

作用机制

The mechanism of action of 2-Amino-1-(2-iodophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes, leading to the compound’s observed effects.

相似化合物的比较

Key Observations :

- Halogen Type and Position : Iodo (ortho) increases molecular weight and steric bulk compared to smaller halogens (F, Cl) or methoxy groups. This may reduce membrane permeability but improve target binding specificity .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

The ortho-iodo substituent in the target compound likely results in a higher melting point and lower aqueous solubility compared to para-substituted analogs due to increased molecular rigidity and hydrophobicity.

生物活性

2-Amino-1-(2-iodophenyl)ethanol hydrochloride, with the molecular formula C8H10ClINO and a molecular weight of approximately 299.54 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a hydroxyl group (-OH), an amino group (-NH2), and an iodine atom attached to a phenyl ring, which contributes to its unique chemical properties and biological reactivity.

The structural uniqueness of this compound is significant for its biological activity. The presence of the iodine atom may enhance pharmacological properties by affecting receptor binding affinities and metabolic stability, potentially leading to improved therapeutic effects compared to similar compounds without iodine.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential antidepressant and neuroprotective agent. Its interactions with various biological systems are crucial for understanding its pharmacodynamics. The following sections detail specific areas of biological activity.

1. Antidepressant Activity

Preliminary studies suggest that this compound may have antidepressant properties. The mechanism is hypothesized to involve modulation of neurotransmitter systems, similar to other compounds in its class, although specific pathways remain to be fully elucidated.

2. Neuroprotective Effects

The compound has been studied for its neuroprotective potential, which may be attributed to its ability to modulate oxidative stress and inflammation in neuronal cells. Such effects are critical in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds that exhibit varied biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-(2-methylphenyl)ethanol | C9H13NO | Contains a methyl group instead of iodine; studied for similar activities. |

| 3-Amino-1-(3-chlorophenyl)propanol | C10H12ClN | Features a chlorine atom; used in pharmacological contexts. |

| 4-Amino-1-(4-bromophenyl)butanol | C10H12BrN | Contains a bromine atom; exhibits different receptor interactions compared to iodine-containing compounds. |

The presence of iodine in this compound may enhance lipophilicity and alter interaction profiles with biological targets, potentially leading to unique therapeutic effects.

Case Studies and Research Findings

Although detailed case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Antidepressant Studies : Similar compounds have shown efficacy in preclinical models of depression, suggesting that further investigation into this compound could yield promising results.

- Neuroprotection : Studies on related ethanolamine derivatives indicate potential neuroprotective properties through mechanisms involving inhibition of neuronal apoptosis and reduction of oxidative stress markers .

常见问题

Basic: What are the established synthetic routes for 2-amino-1-(2-iodophenyl)ethanol hydrochloride, and what analytical methods are used to confirm its purity?

Methodological Answer:

The synthesis typically involves reductive amination of 2-iodophenylglyoxal derivatives followed by hydrochlorination. Key steps include:

- Reduction: Use sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere to reduce the intermediate imine .

- Crystallization: Purify the product via recrystallization in ethanol/water (3:1 v/v) to remove unreacted starting materials .

- Purity Analysis:

- HPLC: Utilize a C18 column with mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30) and UV detection at 254 nm .

- Melting Point: Confirm identity by comparing observed mp (e.g., 140–144°C) with literature values .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]+ at m/z 324.02) .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Methodological Answer:

Byproduct formation (e.g., diastereomers or oxidation products) is influenced by:

- Temperature Control: Maintain reaction temperatures below 40°C to prevent thermal decomposition of the iodophenyl moiety .

- pH Adjustment: Perform reductive amination at pH 6.5–7.0 using acetic acid/sodium acetate buffer to stabilize intermediates .

- Catalyst Screening: Test alternative reducing agents (e.g., NaBH4 vs. NaBH3CN) to assess selectivity; NaBH3CN reduces imines without attacking the iodo-substituent .

- Inert Atmosphere: Use argon or nitrogen to prevent oxidation of the ethanolamine group .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- FT-IR: Identify functional groups: O-H stretch (3300 cm⁻¹), N-H bend (1600 cm⁻¹), and C-I stretch (500–600 cm⁻¹) .

Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?

Methodological Answer:

For enantiomeric resolution (e.g., R/S forms):

- Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (80:20) + 0.1% diethylamine. Retention times differ by 1.5–2.0 minutes for enantiomers .

- Polarimetry: Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., >98% ee for R-enantiomer corresponds to [α]D²⁵ = +32°) .

- X-ray Crystallography: Resolve absolute configuration using single crystals grown in ethanol/ethyl acetate .

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent degradation of the iodoaryl group .

- Desiccant: Include silica gel packs to avoid hygroscopic absorption, which can lead to hydrolysis .

- Solubility Considerations: Prepare stock solutions in anhydrous DMSO (stable for 1 month at -20°C) .

Advanced: How can impurity profiles be characterized for pharmaceutical-grade material?

Methodological Answer:

- LC-MS/MS: Quantify known impurities (e.g., deiodinated byproducts) using a Q-TOF mass spectrometer in MRM mode .

- Forced Degradation Studies: Expose the compound to heat (60°C, 48 hr), UV light (254 nm, 24 hr), and acidic/alkaline conditions to identify degradation pathways .

- Reference Standards: Use certified impurities (e.g., 2-amino-1-(4-chlorophenyl)ethanol hydrochloride) as controls .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy .

- Ventilation: Work in a fume hood to mitigate inhalation risks; LD50 data for analogs (e.g., 150 mg/kg IV in mice) suggest acute toxicity .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in accordance with EPA/REACH guidelines .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target receptors (e.g., adrenergic β2-receptor). Focus on the ethanolamine moiety’s hydrogen-bonding capacity .

- QSAR Modeling: Corporate Hammett constants (σ) for substituents on the phenyl ring to predict electronic effects on activity .

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to assess stability of tautomers or conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。